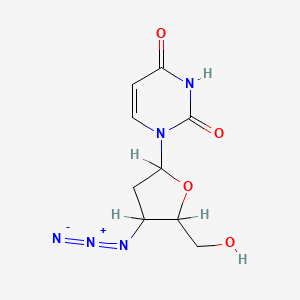

Navuridine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Navuridine has several scientific research applications:

Chemistry: It is used as a model compound to study nucleoside analogs and their reactivity.

Biology: this compound is studied for its effects on viral replication and its potential as an antiviral agent.

Medicine: Research focuses on its potential use in antiviral therapies, particularly for HIV treatment.

Mécanisme D'action

Target of Action

Navuridine primarily targets the HIV-1 Reverse Transcriptase (RT) . This enzyme plays a crucial role in the life cycle of the Human Immunodeficiency Virus (HIV), as it is responsible for converting the virus’s RNA into DNA, a critical step in the replication of the virus.

Mode of Action

As an inhibitor of HIV-1 RT, this compound interferes with the normal functioning of this enzyme .

Pharmacokinetics

Information on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is limited . It has been noted that this compound exhibits a relatively short half-life and incomplete oral bioavailability . These factors can impact the bioavailability of the compound, influencing how much of the drug reaches the target site in the body.

Result of Action

The primary molecular effect of this compound’s action would be the inhibition of HIV-1 RT, which could potentially lead to a decrease in the replication of the HIV virus .

Analyse Biochimique

Biochemical Properties

Navuridine interacts with HIV reverse transcriptase, an enzyme crucial for the replication of HIV . By inhibiting this enzyme, this compound prevents the virus from replicating and spreading to new cells .

Cellular Effects

This compound has been shown to have potent anti-HIV activity in vitro . It inhibits the HIV reverse transcriptase, thereby preventing the replication of the virus within the cell .

Molecular Mechanism

It is known to be an inhibitor of HIV reverse transcriptase . This suggests that it may exert its effects at the molecular level by binding to this enzyme and inhibiting its function, thereby preventing the replication of the virus.

Temporal Effects in Laboratory Settings

It is known that this compound exhibits a relatively short half-life .

Méthodes De Préparation

La Navuridine est synthétisée par un processus chimique en plusieurs étapes. La voie de synthèse implique généralement l'azidation d'un dérivé de l'uridine. Les conditions réactionnelles comprennent souvent l'utilisation d'azidotriméthylsilane (TMSN3) en présence d'un catalyseur tel que la triphénylphosphine (PPh3) et d'un solvant tel que le diméthylformamide (DMF) . Les méthodes de production industrielle peuvent impliquer l'optimisation de ces conditions pour obtenir des rendements et une pureté plus élevés.

Analyse Des Réactions Chimiques

La Navuridine subit plusieurs types de réactions chimiques :

Oxydation : La this compound peut être oxydée pour former divers dérivés oxydés.

Réduction : Le groupe azido de la this compound peut être réduit en un groupe amine dans des conditions spécifiques.

Substitution : La this compound peut subir des réactions de substitution nucléophile, où le groupe azido est remplacé par d'autres nucléophiles. Les réactifs couramment utilisés dans ces réactions comprennent des agents réducteurs tels que l'hydrogène gazeux (H2) et le palladium sur carbone (Pd/C) pour la réduction, et des nucléophiles tels que les amines pour les réactions de substitution. Les principaux produits formés à partir de ces réactions comprennent des dérivés aminés et des analogues de l'uridine substitués.

4. Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier les analogues de nucléosides et leur réactivité.

Biologie : La this compound est étudiée pour ses effets sur la réplication virale et son potentiel en tant qu'agent antiviral.

Médecine : La recherche se concentre sur son utilisation potentielle dans les thérapies antivirales, en particulier pour le traitement du VIH.

5. Mécanisme d'action

La this compound exerce ses effets en inhibant l'activité de la transcriptase inverse du VIH, une enzyme cruciale pour la réplication du virus du VIH . Elle agit comme un terminateur de chaîne pendant la synthèse de l'ADN viral, empêchant le virus de se répliquer. Les cibles moléculaires impliquées comprennent le site actif de l'enzyme transcriptase inverse, où la this compound se lie et inhibe sa fonction .

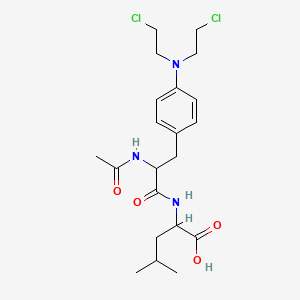

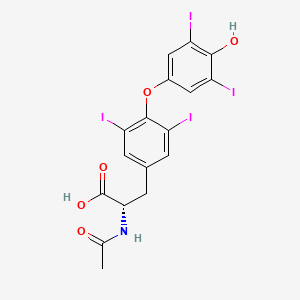

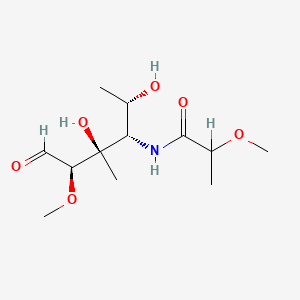

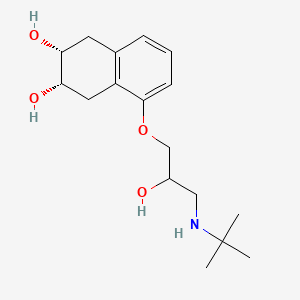

Comparaison Avec Des Composés Similaires

La Navuridine est similaire à d'autres analogues de nucléosides tels que la zidovudine et la lamivudine. Elle est unique dans sa structure spécifique et la présence du groupe azido, qui contribue à son mécanisme d'action distinct . Des composés similaires comprennent :

Zidovudine : Un autre analogue de nucléoside utilisé dans le traitement du VIH.

Lamivudine : Un analogue de nucléoside ayant une activité antivirale contre le VIH et le virus de l'hépatite B.

Didanosine : Un analogue de nucléoside utilisé en association avec d'autres agents antirétroviraux pour le traitement du VIH.

L'unicité de la this compound réside dans son inhibition spécifique de la transcriptase inverse du VIH et son potentiel d'utilisation dans des thérapies combinées .

Propriétés

IUPAC Name |

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O4/c10-13-12-5-3-8(18-6(5)4-15)14-2-1-7(16)11-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,11,16,17)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNNBSPEFVIUDS-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901004737 | |

| Record name | 1-(3-Azido-2,3-dideoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901004737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84472-85-5 | |

| Record name | Navuridine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084472855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Azido-2,3-dideoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901004737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAVURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS28W65479 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(15S,16S,18S)-16-Hydroxy-15-methyl-16-(propylaminomethyl)-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1676897.png)